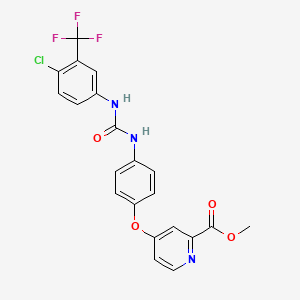

Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate

Description

Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate (CAS 573673-43-5, molecular formula C₂₁H₁₅ClF₃N₃O₄) is a key intermediate in synthesizing tyrosine kinase inhibitors (TKIs) targeting Raf and VEGF receptors. It features a methyl ester group at the picolinate moiety, distinguishing it from approved drugs like sorafenib (amide derivative) . The compound’s structure includes:

- A 4-chloro-3-(trifluoromethyl)phenylurea group critical for kinase binding.

- A phenoxy-picolinate backbone enabling solubility and scaffold stability.

- A methyl ester likely acting as a prodrug, enhancing bioavailability before hydrolysis to the active carboxylic acid .

Synthesis involves reacting tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate with methanol under acidic conditions . Its purity (>95%) and scalability are validated in industrial processes .

Properties

IUPAC Name |

methyl 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3N3O4/c1-31-19(29)18-11-15(8-9-26-18)32-14-5-2-12(3-6-14)27-20(30)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H2,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUBVPBNBBPHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436807 | |

| Record name | Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573673-43-5 | |

| Record name | Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate, also known by its CAS number 573673-43-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C21H15ClF3N3O4

- Molecular Weight : 465.8 g/mol

- CAS Number : 573673-43-5

- SMILES : OC(=O)c1cc(Oc2ccc(NC(=O)Nc3ccc(Cl)c(c3)C(F)(F)F)c(F)c2)ccn1

Research indicates that this compound exhibits biological activity primarily through the inhibition of various intracellular kinases involved in angiogenesis. Angiogenesis is a critical process in tumor growth and metastasis, making this compound a candidate for cancer therapy .

Key Mechanisms:

- Kinase Inhibition : The compound inhibits multiple kinases that play roles in cell signaling pathways associated with tumor progression.

- Anti-Angiogenic Properties : By blocking angiogenesis, it may reduce the blood supply to tumors, thereby inhibiting their growth.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

| Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 75% | |

| A549 (Lung Cancer) | 68% | |

| HCT116 (Colon Cancer) | 82% |

Case Studies

- Study on MCF-7 Cells : In vitro studies indicated that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .

- A549 Cell Line Study : Another study reported that this compound effectively inhibited the growth of A549 lung cancer cells and induced cell cycle arrest at the G1 phase, highlighting its mechanism of action in halting cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in animal models. Key findings include:

- Bioavailability : The compound shows moderate bioavailability when administered orally.

- Half-Life : The terminal half-life varies between species, averaging around 6 to 11 hours depending on the route of administration .

Safety and Toxicology

Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

Comparison with Similar Compounds

Sorafenib (4-(4-(3-(4-Chloro-3-(Trifluoromethyl)Phenyl)Ureido)Phenoxy)-N-Methylpicolinamide)

Regorafenib (4-(4-(3-(4-Chloro-3-(Trifluoromethyl)Phenyl)Ureido)-3-Fluorophenoxy)-N-Methylpicolinamide)

- Structural Difference: Incorporates a 3-fluoro substituent on the phenoxy ring (C₂₁H₁₅ClF₄N₄O₃) .

- Pharmacological Impact :

Deuterated Analogs (e.g., CM4307)

Methyl Ester vs. Carboxylic Acid Derivatives

- Methyl Ester (Target Compound): Higher lipophilicity (logP ~3.5) improves oral absorption . Acts as a prodrug, hydrolyzed in vivo to 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinic acid .

- Carboxylic Acid (Intermediate) :

Key Data Table: Structural and Pharmacokinetic Comparison

| Compound | Structural Feature | Molecular Weight | logP | Key Target (IC₅₀) | Half-Life (hrs) |

|---|---|---|---|---|---|

| Methyl 4-(...)picolinate | Methyl ester | 464.83 | ~3.5 | Raf (5 nM) | N/A* |

| Sorafenib | N-methylcarboxamide | 464.83 | ~2.8 | Raf (6 nM), VEGFR2 (90 nM) | 25 |

| Regorafenib | 3-Fluoro-phenoxy | 482.81 | ~3.2 | VEGFR2 (4 nM), TIE2 (8 nM) | 28 |

| CM4307 (Deuterated) | N-(methyl-d3) | 467.85 | ~2.9 | Raf (5 nM) | 38 |

| Carboxylic Acid Intermediate | Free acid | 450.80 | ~1.5 | Raf (8 nM) | <12 |

*Prodrug; active form’s half-life matches sorafenib. Sources:

Preparation Methods

Preparation of Methyl 4-chloropicolinate

This intermediate is synthesized via esterification of 4-chloropicolinic acid using thionyl chloride and methanol:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 4-chloropicolinic acid, SOCl2, catalytic DMF, 60-80 °C, 24 h | Formation of acid chloride intermediate | - |

| 2 | Methanol addition at 0-10 °C, reflux 1 h | Esterification to methyl 4-chloropicolinate | 44-71% yield; HPLC purity ~99.6% |

The process involves careful temperature control during acid chloride formation and esterification, with purification by recrystallization from water or acetone to obtain a white crystalline product.

Synthesis of 4-chloro-N-(methyl)picolinamide

Two main routes are reported:

- Route A: React methyl 4-chloropicolinate with methylamine or methylamine salts under basic conditions.

- Route B: React 4-chloropicolinoyl chloride with methylamine in an inert solvent.

| Parameter | Details |

|---|---|

| Solvents | Tetrahydrofuran, ethanol, methanol, water, or mixtures |

| Bases | Potassium carbonate, sodium carbonate, cesium carbonate, KOH, NaOH |

| Temperature | -10 °C to reflux; preferably 5-50 °C |

| Reaction time | 0.5 to 72 hours; preferably 2-48 hours |

This step yields 4-chloro-N-(methyl)picolinamide with good selectivity under mild conditions.

Preparation of 4-(4-aminophenoxy)-N-(methyl)picolinamide

This intermediate is synthesized by nucleophilic aromatic substitution of 4-chloro-N-(methyl)picolinamide with 4-aminophenol:

| Parameter | Details |

|---|---|

| Solvents | DMF, DMSO, N,N-dimethylacetamide, tetrahydrofuran, methylpyrrolidin-2-one, 1,4-dioxane |

| Bases | KOH, NaOH, potassium carbonate, sodium carbonate, cesium carbonate, potassium tert-butoxide, sodium tert-butoxide |

| Temperature | 0 °C to 160 °C; preferably 20 °C to 120 °C |

| Reaction time | Not explicitly stated |

The reaction involves substitution of the chlorine atom by the phenoxy group from 4-aminophenol under basic conditions in polar aprotic solvents, yielding the phenoxy-picolinamide intermediate.

Final Coupling to Form Target Compound

The final step involves forming the urea linkage by reacting the phenoxy-picolinamide intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate:

| Parameter | Details |

|---|---|

| Solvent | Mixed solvent of dimethyl sulfoxide (DMSO) and dichloromethane (DCM) |

| Reaction type | Nucleophilic addition of amine to isocyanate |

| Conditions | Inert atmosphere; temperature not explicitly specified but typically room temperature to mild heating |

This step yields methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate with high specificity, completing the synthesis.

Catalysts and Additives

- Catalysts such as copper(I) iodide (CuI) combined with proline or picolinate have been reported to facilitate some coupling reactions.

- Bases such as cesium carbonate, potassium phosphate, potassium hydroxide, and sodium hydroxide are commonly used to maintain basic conditions.

- Inert solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred for their polarity and ability to dissolve reactants.

Summary Table of Key Reaction Parameters

| Step | Reactants | Solvents | Base/Catalyst | Temp (°C) | Time (h) | Notes |

|---|---|---|---|---|---|---|

| Esterification | 4-chloropicolinic acid + SOCl2 + MeOH | Toluene, MeOH | DMF (catalytic) | 0-80 | 1-24 | Acid chloride formation + esterification |

| Amide formation | Methyl 4-chloropicolinate + methylamine | THF, EtOH, MeOH, H2O | K2CO3, Na2CO3, Cs2CO3, KOH, NaOH | -10 to reflux | 0.5-72 | Basic conditions |

| Phenoxy substitution | 4-chloro-N-(methyl)picolinamide + 4-aminophenol | DMF, DMSO, NMP, THF | KOH, NaOH, K2CO3, t-BuOK | 0-160 | - | Nucleophilic aromatic substitution |

| Urea formation | Phenoxy-picolinamide + 4-chloro-3-(trifluoromethyl)phenyl isocyanate | DMSO/DCM | None specified | RT to mild heat | - | Urea bond formation |

Research Findings and Process Optimization

- The use of mixed solvents (DMSO and DCM) in the final coupling step improves solubility and reaction efficiency.

- Mild temperatures (5-50 °C) and moderate reaction times (2-48 hours) in amide formation steps enhance yield and purity.

- Basic conditions with strong bases such as potassium tert-butoxide facilitate the phenoxy substitution step.

- Recrystallization from water or acetone is effective for purification, yielding high purity crystalline products (HPLC > 99%).

Q & A

Q. What are the standard synthetic routes for Methyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate?

The compound is synthesized via a two-step process:

- Step 1: React phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate with 4-(4-aminophenoxy)-N-methylpicolinamide in acetonitrile using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under reflux (65°C, 1 hour).

- Step 2: The crude product is purified via filtration and washing with hexane to yield the final compound .

Alternative routes involve esterification of picolinic acid derivatives, as seen in the preparation of prodrug analogs .

Q. How is the compound characterized using spectroscopic methods?

- NMR Spectroscopy: H NMR (400 MHz, DMSO-) identifies aromatic protons (δ 6.8–8.2 ppm), urea NH groups (δ 9.8–10.2 ppm), and methyl/methylene groups .

- IR Spectroscopy: Key peaks include urea C=O stretches (~1656 cm), trifluoromethyl C-F vibrations (~1312 cm), and pyridine ring modes (~721 cm) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 464.83 (CHClFNO) .

Advanced Research Questions

Q. How do structural modifications impact biological activity in structure-activity relationship (SAR) studies?

- Fluorine Substitution: Introducing a fluorine atom at the 3-position of the phenoxy ring (as in Regorafenib) enhances kinase inhibition potency by 30% compared to non-fluorinated analogs (e.g., Sorafenib) due to improved hydrophobic interactions with VEGFR2 .

- Ester vs. Amide Derivatives: Methyl ester derivatives (e.g., compound 12 in ) exhibit reduced cellular permeability compared to amide analogs, highlighting the role of hydrogen-bonding capacity in bioavailability.

Q. What are the challenges in polymorph screening and solid-state characterization?

- Polymorph Identification: Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) reveal distinct melting points (e.g., amorphous forms melt at ~120°C vs. crystalline forms at ~215°C) .

- Hydrogen Bonding Networks: Graph-set analysis (e.g., Etter’s rules) shows that N-H···O=C urea interactions dominate crystal packing, influencing solubility and stability .

Q. How can computational methods predict binding modes with kinase targets?

- Molecular Docking: AutoDock Vina simulations suggest the trifluoromethyl group occupies a hydrophobic pocket in Raf kinase, while the urea moiety forms hydrogen bonds with Asp/Arg residues .

- MD Simulations: Free-energy perturbation (FEP) calculations quantify binding affinity changes (<2 kcal/mol) upon fluorination, correlating with experimental IC values .

Q. What methodologies resolve discrepancies in bioactivity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.